molecular formula C12H13ClO4S B3036458 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one CAS No. 343879-67-4

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one

Cat. No.: B3036458
CAS No.: 343879-67-4
M. Wt: 288.75 g/mol
InChI Key: KKJFBPCKVYIRGR-XYOKQWHBSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and an ethoxybutenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile, attacking the sulfonyl chloride to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorophenyl)sulfonyl)butan-2-one: Similar structure but lacks the ethoxy group.

    3-((4-Bromophenyl)sulfonyl)-4-ethoxybut-3-en-2-one: Similar structure with a bromine atom instead of chlorine.

    3-((4-Methylphenyl)sulfonyl)-4-ethoxybut-3-en-2-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one is unique due to the combination of its chlorophenyl and ethoxybutenone moieties, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions compared to its analogs.

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one, with CAS No. 32083-35-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C12H13ClO4S
  • Molecular Weight : 288.75 g/mol
  • Structure : The compound features a chlorophenyl sulfonyl group attached to an ethoxybutenone moiety, which is significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates various pharmacological effects, particularly in antitumor and antimicrobial activities.

Antitumor Activity

A recent study focused on the synthesis and evaluation of similar compounds showed promising antitumor activity against various cancer cell lines. For instance, compounds exhibiting structural similarities to this compound demonstrated IC50 values below 10 µM against SK-OV-3 ovarian cancer cells, indicating potential effectiveness in cancer therapy .

CompoundCell LineIC50 (µM)
9dSK-OV-33.4
9fHeLa<10

Antimicrobial Activity

The compound's antimicrobial properties were evaluated through various assays, revealing significant inhibitory effects on Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Case Studies

  • Case Study on Antitumor Effects :
    • A study published in PubMed highlighted the effectiveness of structurally related compounds in inducing apoptosis in cancer cells. The study utilized Annexin V-FITC/PI staining methods to demonstrate that these compounds could trigger programmed cell death in a dose-dependent manner .
  • Antimicrobial Screening :
    • In another investigation, a series of sulfonamide derivatives were screened for their antibacterial activity. The results indicated that compounds with similar functional groups to this compound exhibited notable antibacterial effects against strains such as E. coli and S. aureus .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Pathways : The sulfonyl group is known to interact with enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Membrane Disruption : The ethoxybutenone structure may facilitate the disruption of microbial membranes, enhancing its antimicrobial efficacy.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)sulfonyl-4-ethoxybut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4S/c1-3-17-8-12(9(2)14)18(15,16)11-6-4-10(13)5-7-11/h4-8H,3H2,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJFBPCKVYIRGR-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C(=O)C)/S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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